molecular formula C6H10N4O2S B571185 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid CAS No. 117736-60-4

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid

Cat. No. B571185
M. Wt: 202.232
InChI Key: PUZHUNOSIDXTDF-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological experiments.

Mechanism Of Action

The mechanism of action of 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in inflammation and cancer cell growth. It may also interact with metal ions to form complexes that exhibit catalytic activity.

Biochemical And Physiological Effects

Studies have shown that 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess antibacterial properties.

Advantages And Limitations For Lab Experiments

The compound 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biochemical and physiological experiments. However, it also has limitations, including its stability and solubility in water.

Future Directions

There are several future directions for the application of 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid in scientific research. One direction is to further investigate its potential as an anti-cancer agent and develop new derivatives with enhanced activity. Another direction is to explore its potential as a ligand in metal complexes for catalytic reactions. Further studies are also required to fully understand its mechanism of action and potential side effects.
In conclusion, 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a promising compound that has shown potential applications in various areas of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. Further studies are required to fully understand its potential and develop new derivatives with enhanced activity.

Synthesis Methods

The synthesis of 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid has been achieved through various methods, including the reaction of 5-amino-3-(ethylthio)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. Another method involves the reaction of 3-(ethylthio)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate and sulfuric acid. The synthesis of this compound is a crucial step in its application in scientific research.

Scientific Research Applications

The compound 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a ligand in metal complexes for catalytic reactions.

properties

IUPAC Name

3-ethylsulfanyl-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-2-13-5-3(6(11)12)4(8-7)9-10-5/h2,7H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZHUNOSIDXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=C1C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666507
Record name 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid

CAS RN

117736-60-4
Record name 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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